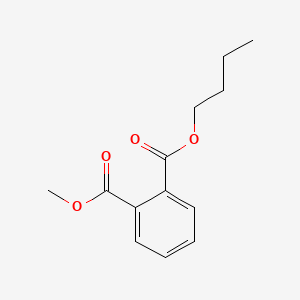

Butyl methyl phthalate

描述

Butyl methyl phthalate is an organic compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Butyl methyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process. The general reaction can be represented as follows:

Phthalic anhydride+Butanol+Methanol→Butyl methyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with butanol and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid, butanol, and methanol.

Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted phthalates.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

Oxidation: Phthalic acid and other oxidation products.

Hydrolysis: Phthalic acid, butanol, and methanol.

Substitution: Substituted phthalates depending on the nucleophile used.

科学研究应用

Plasticizer in Polymers

BMP's primary application is as a plasticizer in the production of flexible plastics. It is particularly effective in:

- Polyvinyl Chloride (PVC) : BMP improves the flexibility and processability of PVC products, which are widely used in construction materials, flooring, and medical devices.

- Cellulose Esters : BMP is compatible with cellulose acetate and nitrocellulose, which are used in coatings and films .

Table 1: Common Applications of BMP in Polymers

| Polymer Type | Application Area | Benefits |

|---|---|---|

| PVC | Flooring, medical devices | Enhanced flexibility |

| Cellulose Esters | Coatings, films | Improved durability |

| Polyurethanes | Adhesives, sealants | Increased longevity |

Medical Applications

BMP is increasingly recognized for its role in medical devices. Its biocompatibility makes it suitable for:

- Medical Tubing : Used in catheters and blood transfusion devices due to its flexibility and safety profile.

- Pharmaceutical Coatings : BMP can be used to create enteric coatings for tablets that protect drugs from stomach acidity while allowing release in the intestines .

Cosmetic and Personal Care Products

In the cosmetics industry, BMP serves as a solvent and fixative:

- Nail Polishes : Enhances adhesion and durability.

- Moisturizers and Lotions : Improves texture and penetration of active ingredients into the skin .

Environmental Impact Studies

Research has highlighted the environmental implications of BMP usage. As phthalates can leach from products into ecosystems, studies have focused on:

- Ecosystem Residues : BMP residues have been detected in aquatic systems, raising concerns about their ecological impact .

- Human Exposure Studies : Investigations into the health effects of phthalates, including BMP, have linked exposure to potential endocrine-disrupting effects .

Case Study 1: Medical Device Safety

A study assessed the safety of BMP-containing medical devices by examining leaching rates during usage. Results indicated minimal migration under normal conditions, supporting BMP's use in critical applications like catheters .

Case Study 2: Environmental Monitoring

Research conducted on sediment samples from urban waterways revealed significant concentrations of BMP and other phthalates. This study emphasized the need for monitoring phthalate levels to assess ecological risks associated with consumer products .

作用机制

Butyl methyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. On a molecular level, the ester groups in this compound interact with the polymer chains through polar interactions, enhancing the material’s flexibility.

相似化合物的比较

Dimethyl phthalate: Another phthalate ester with similar plasticizing properties but different alkyl groups.

Diethyl phthalate: Similar in structure but with ethyl groups instead of butyl and methyl groups.

Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group, offering different plasticizing characteristics.

Uniqueness of Butyl Methyl Phthalate: this compound is unique due to its specific combination of butyl and methyl ester groups, which provide a balance of flexibility and durability in plastic materials. Its specific properties make it suitable for applications where a moderate level of plasticization is required without compromising the material’s integrity.

生物活性

Butyl methyl phthalate (BMP) is a member of the phthalate family, which are primarily used as plasticizers in various industrial applications. The biological activity of BMP has garnered attention due to its potential endocrine-disrupting properties and implications for human health and the environment. This article reviews the biological activities associated with BMP, including its degradation, toxicity, and effects on various biological systems.

- Chemical Name : this compound

- CAS Number : 105-99-7

- Molecular Formula : C₁₁H₁₄O₄

Biological Degradation

Research indicates that BMP can be biodegraded by certain microorganisms. For instance, fungal cutinase has been shown to degrade butyl benzyl phthalate (BBP), leading to the formation of BMP as a degradation product. In laboratory settings, nearly 60% of BBP was decomposed within 7.5 hours using fungal enzymes, highlighting the efficiency of biological processes in degrading phthalates .

Endocrine Disruption

Phthalates, including BMP, are known to disrupt endocrine functions. Studies have shown that exposure to BMP can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. A significant concern is the impact on testosterone levels and reproductive health in both humans and wildlife .

Cellular Damage

BMP has been associated with oxidative stress in bacterial cells, causing protein damage and cellular stress responses. Specifically, it has been observed that BMP induces oxidative damage, which can threaten cellular structures such as proteins and nucleic acids .

Case Studies and Research Findings

Health Implications

The health risks associated with BMP exposure are multifaceted:

- Reproductive Toxicity : Evidence suggests that BMP can adversely affect male reproductive health by disrupting hormonal balances and impairing testicular function .

- Developmental Effects : Prenatal exposure to BMP has been linked to developmental issues in offspring, raising concerns about its impact during critical growth periods .

- Neurodevelopmental Risks : Emerging research suggests potential neurodevelopmental impacts from phthalate exposure in children, warranting further investigation into long-term consequences .

属性

IUPAC Name |

2-O-butyl 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSYINDUHLBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074325 | |

| Record name | Butyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-76-3 | |

| Record name | 1-Butyl 2-methyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。